![molecular formula C12H19NO2 B1461268 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline CAS No. 1157089-61-6](/img/structure/B1461268.png)

3-[(2-Ethoxyethoxy)methyl]-2-methylaniline

Overview

Description

“3-[(2-Ethoxyethoxy)methyl]-2-methylaniline” is a chemical compound that has gained considerable attention in scientific research and industry due to its unique properties and potential applications. It has a molecular weight of 195.26 .

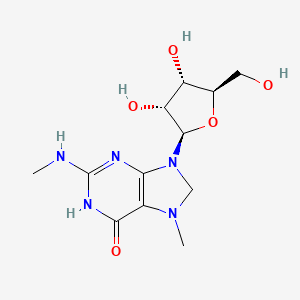

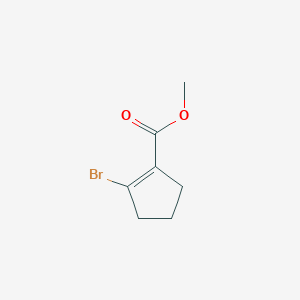

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a storage temperature of 4°C . It is a liquid at room temperature . The predicted melting point is 79.60°C, and the predicted boiling point is approximately 304.9°C at 760 mmHg . The predicted density is approximately 1.0 g/cm³ , and the predicted refractive index is n 20D 1.53 .

Scientific Research Applications

3-EEMA has many scientific research applications. It has been used in the synthesis of a variety of compounds, including N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have antifungal activity. 3-EEMA has also been used in the synthesis of N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have anti-inflammatory activity. Additionally, 3-EEMA has been used in the synthesis of N-aryl-N-methyl-3-ethoxyethoxy-2-methylanilines, which have been found to have anti-cancer activity.

Mechanism of Action

Target of Action

The primary target of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in various cellular processes, including transcription, mRNA processing, and DNA repair .

Mode of Action

This compound interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in the cell cycle and other cellular processes .

Biochemical Pathways

The inhibition of CDK8 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, transcription, mRNA processing, and DNA repair . The downstream effects of these disruptions can lead to changes in cell growth and division .

Pharmacokinetics

The compound has been described as having a good pharmacokinetic profile . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell cycle progression and alterations in transcription and mRNA processing . These changes can lead to effects on cell growth and division .

Advantages and Limitations for Lab Experiments

3-EEMA has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a relatively simple reaction. Additionally, it is a volatile liquid, which makes it easy to handle and store.

However, there are some limitations to using 3-EEMA in lab experiments. It is a relatively toxic compound, and it has a strong odor, which can be unpleasant for lab personnel. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

Given the potential applications of 3-EEMA, there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic applications of 3-EEMA, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential industrial applications of 3-EEMA, such as its potential use in the synthesis of other compounds.

Safety and Hazards

The safety information for “3-[(2-Ethoxyethoxy)methyl]-2-methylaniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment as required . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name |

3-(2-ethoxyethoxymethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-7-8-15-9-11-5-4-6-12(13)10(11)2/h4-6H,3,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVIXLMAYVXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

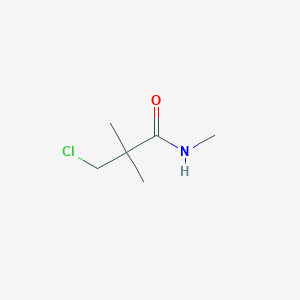

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)

![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)